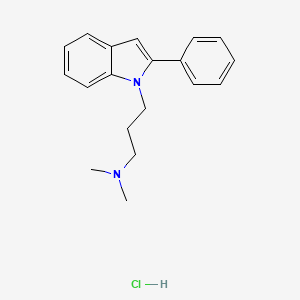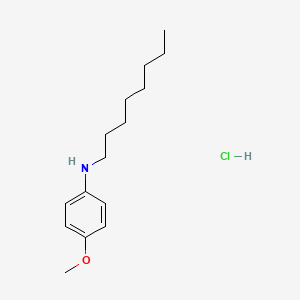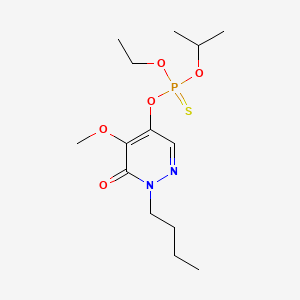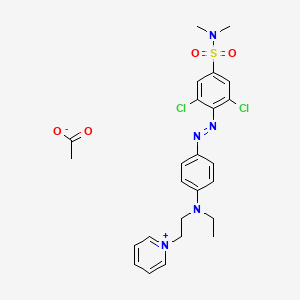
Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a pyridinium ion, a diazenyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethylenediamine to form the azo compound.
Quaternization: The azo compound undergoes quaternization with pyridine to form the pyridinium salt.
Acetylation: Finally, the pyridinium salt is acetylated using acetic anhydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the sulfonamide group can interact with specific receptors, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-(2-((4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-, thiocyanate
- Pyridinium, 1-(2-((4-((2,6-dichloro-4-aminophenyl)azo)phenyl)ethylamino)ethyl)-, chloride
Uniqueness
Pyridinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-, acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diazenyl and sulfonamide groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
68922-20-3 |
|---|---|
Molekularformel |
C25H29Cl2N5O4S |
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
3,5-dichloro-4-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-N,N-dimethylbenzenesulfonamide;acetate |
InChI |
InChI=1S/C23H26Cl2N5O2S.C2H4O2/c1-4-30(15-14-29-12-6-5-7-13-29)19-10-8-18(9-11-19)26-27-23-21(24)16-20(17-22(23)25)33(31,32)28(2)3;1-2(3)4/h5-13,16-17H,4,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OAMQKNZASLIZNJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)S(=O)(=O)N(C)C)Cl.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


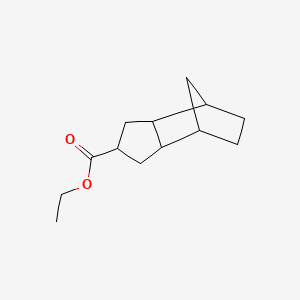
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
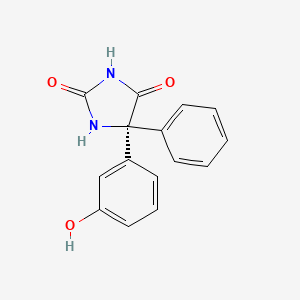
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![[(2,3-Dibromopropoxy)methyl]{[(prop-2-en-1-yl)oxy]methyl}phosphinic acid](/img/structure/B14466335.png)
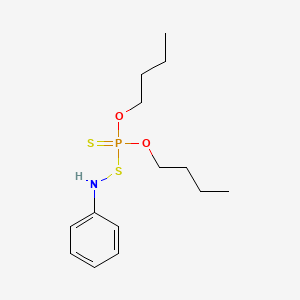
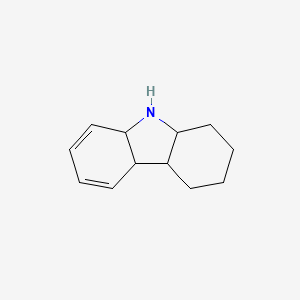
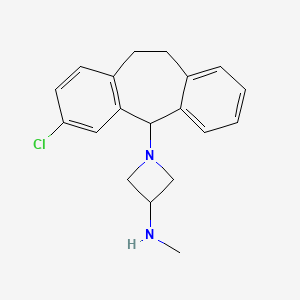
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
